molecular formula C11H14N2OS B1376692 3-[(2-Aminophenyl)sulfanyl]-1-methylpyrrolidin-2-one CAS No. 1344249-00-8

3-[(2-Aminophenyl)sulfanyl]-1-methylpyrrolidin-2-one

Cat. No.: B1376692
CAS No.: 1344249-00-8
M. Wt: 222.31 g/mol
InChI Key: DSNLTYYRSDNQHU-UHFFFAOYSA-N
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Description

3-[(2-Aminophenyl)sulfanyl]-1-methylpyrrolidin-2-one is a versatile small molecule scaffold used in various research and industrial applications. It has the molecular formula C11H14N2OS and a molecular weight of 222.31 g/mol . This compound is known for its unique chemical structure, which includes a pyrrolidinone ring substituted with an aminophenylsulfanyl group.

Scientific Research Applications

3-[(2-Aminophenyl)sulfanyl]-1-methylpyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Aminophenyl)sulfanyl]-1-methylpyrrolidin-2-one typically involves the reaction of 2-aminothiophenol with 1-methylpyrrolidin-2-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Aminophenyl)sulfanyl]-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-[(2-Aminophenyl)sulfanyl]-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Aminophenyl)sulfanyl]-1,3-diphenyl-1-propanone
  • 3-[(2-Aminophenyl)sulfanylmethyl]-2,3-dihydro-4H-chromen-4-one

Uniqueness

3-[(2-Aminophenyl)sulfanyl]-1-methylpyrrolidin-2-one is unique due to its specific substitution pattern and the presence of both an aminophenyl and a sulfanyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-(2-aminophenyl)sulfanyl-1-methylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c1-13-7-6-10(11(13)14)15-9-5-3-2-4-8(9)12/h2-5,10H,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNLTYYRSDNQHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)SC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
3-[(2-Aminophenyl)sulfanyl]-1-methylpyrrolidin-2-one

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